(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid
Overview
Description
(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors followed by functional group transformations.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. Enzymatic methods have also been explored for the synthesis of chiral cyclopropane derivatives, providing an efficient and environmentally friendly alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted cyclopropane derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved often include binding to active sites or allosteric sites on the enzyme, leading to changes in enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral cyclopropane derivatives such as (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R)-2-amino-4-methylenecyclopentanecarboxylic acid. These compounds share structural similarities but differ in their functional groups and stereochemistry .
Uniqueness
What sets (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields .
Properties
IUPAC Name |
(1R,2S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQSJYTXRPREU-NQXXGFSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@]1(C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925807 | |
Record name | 1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127181-31-1 | |
Record name | 1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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